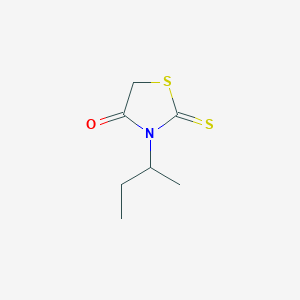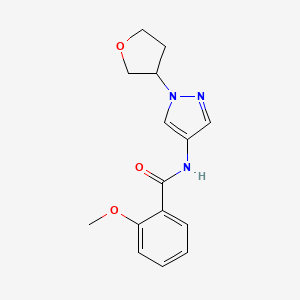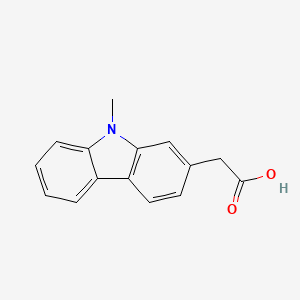
(9-Methyl-9H-carbazol-2-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(9-Methyl-9H-carbazol-2-yl)-acetic acid” belongs to the class of carbazole derivatives. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring .
Synthesis Analysis
While specific synthesis methods for “(9-Methyl-9H-carbazol-2-yl)-acetic acid” were not found, carbazole derivatives are often synthesized through various methods such as electrophilic substitution, metal-catalyzed coupling reactions, and cyclization reactions .Molecular Structure Analysis
The molecular structure of carbazole derivatives generally consists of a tricyclic core with various substituents attached to the carbazole ring system .Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can vary widely depending on their structure. They often exhibit high thermal stability and unique photophysical properties .Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Properties
- Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film : A study by Elkhidr, Awad, and Hreeba (2021) focused on the electrochemical synthesis of a poly(2-(9H-carbazol-9-yl) acetic acid) thin film. This film was formed on a platinum electrode through oxidative electropolymerization. The study highlighted its green color in the oxidized state and high transmittance in the neutral state, making it a potential candidate for electrochromic applications. The film also demonstrated good solubility in common organic solvents and conductivity properties (Elkhidr, Awad, & Hreeba, 2021).
Synthesis and Characterization of Carbazole Conjugates
- Synthesis and Biological Screening of Carbazole Conjugates : Verma, Awasthi, and Jain (2022) synthesized novel carbazole conjugates, including (9H-carbazol-9-yl)methyl derivatives, and characterized them using various spectral studies. This research opens doors to exploring these compounds for diverse applications in fields like materials science and biology (Verma, Awasthi, & Jain, 2022).
Antimicrobial Activities of Carbazole Derivatives
- Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives : Salih, Salimon, and Yousif (2016) conducted a study on the synthesis of new heterocyclic derivatives from 9H-carbazole. Their findings revealed that these derivatives exhibit antimicrobial properties, highlighting the potential of 9H-carbazole derivatives in pharmaceutical applications (Salih, Salimon, & Yousif, 2016).
Fluorescence and Inclusion Properties
- Fluorescence and β-Cyclodextrin Inclusion Properties of Carbazole-Based Dyes : A study by Lao et al. (2012) explored the fluorescence behavior of carbazole-based dyes, including 2-(9H-carbazol-9-yl) butanoic acid. They discovered the enhancement of fluorescence intensities in different pH and temperature conditions and the potential inclusion with β-cyclodextrin, suggesting applications in sensing and molecular recognition (Lao, Song, You, & Ou, 2012).
Biotransformation of Carbazole Derivatives
- Derivatization of Carbazoles by Bacterium Ralstonia sp. : Waldau, Mikolasch, Lalk, and Schauer (2009) studied the bacterial biotransformation of various 9H-carbazole derivatives. Their work provided insights into the metabolism and transformation pathways of these compounds, suggesting their potential use in environmental biotechnology and pharmaceuticals (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Photophysical and Solar Cell Applications
- High-Efficiency Dye-Sensitized Solar Cells : Saritha, Mangalaraja, and Anandan (2017) designed and synthesized metal-free organic dyes based on carbazole architecture for use in dye-sensitized solar cells (DSSCs). Their study demonstrated the potential of these carbazole-based compounds in photovoltaic applications, showcasing their efficiency in converting solar energy (Saritha, Mangalaraja, & Anandan, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(9-methylcarbazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOWQJUBCIBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Methyl-9H-carbazol-2-yl)-acetic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

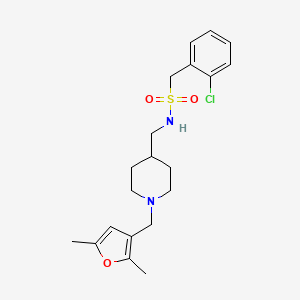
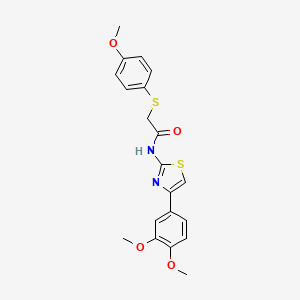
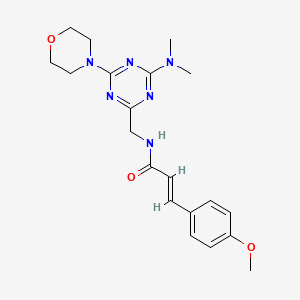
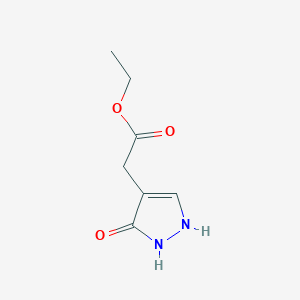
![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)
![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)
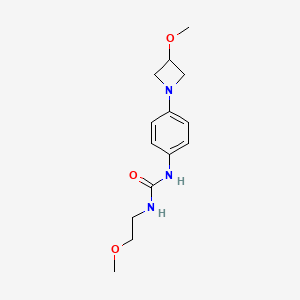
![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)
